Home > Products > Screening Compounds P102014 > Physostigmine salicylate
Physostigmine salicylate - 57-64-7

Physostigmine salicylate

Catalog Number: EVT-280272
CAS Number: 57-64-7
Molecular Formula: C15H21N3O2.C7H6O3
C22H27N3O5
Molecular Weight: 413.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Physostigmine salicylate is a reversible cholinesterase inhibitor. It is a synthetic compound derived from the Calabar bean, which contains the naturally occurring alkaloid physostigmine. [, ] In scientific research, physostigmine salicylate is employed as a pharmacological tool to investigate cholinergic systems and their role in various physiological and pathological processes.

Future Directions
  • Drug Delivery Systems: Research focuses on developing novel drug delivery systems to enhance its therapeutic efficacy and reduce side effects, such as transdermal patches, sustained-release formulations, and targeted delivery to specific brain regions. [, ]
  • Alzheimer's Disease: Further research is needed to optimize its use in Alzheimer's disease, including determining optimal dosages, long-term effects, and potential for combination therapy with other agents. [, ]
  • Other Neurological Disorders: Investigating the potential benefits of physostigmine salicylate in other neurological disorders with cholinergic dysfunction, such as Parkinson's disease and schizophrenia. []

Physostigmine Sulfate

    Compound Description: Physostigmine sulfate, like physostigmine salicylate, is a reversible cholinesterase inhibitor. It is used to treat anticholinergic toxicity and glaucoma. []

Sodium Salicylate

    Compound Description: Sodium salicylate is the sodium salt of salicylic acid. It possesses analgesic, antipyretic, and anti-inflammatory properties. []

    Relevance: While sodium salicylate itself is not a cholinesterase inhibitor, it is a component of physostigmine salicylate. Research suggests that the salicylate anion may contribute to the depolarizing effects observed with physostigmine salicylate, potentially through enhancing the potassium permeability-reducing effects of physostigmine. []

Pilocarpine

    Compound Description: Pilocarpine is a non-selective muscarinic agonist that primarily activates the M3 muscarinic receptor subtype. It is used to treat glaucoma and dry mouth. [, ]

Acetylcholine

    Compound Description: Acetylcholine is a neurotransmitter that plays a crucial role in both the peripheral and central nervous systems. It is involved in muscle contraction, autonomic functions, and various cognitive processes. [, , ]

    Relevance: Physostigmine salicylate, as a cholinesterase inhibitor, prevents the breakdown of acetylcholine, thereby increasing its levels and duration of action. Studies have investigated the interaction between physostigmine salicylate and acetylcholine, particularly in the context of blood pressure regulation and autonomic nervous system activity. [, , ]

Nicotine

    Compound Description: Nicotine is an alkaloid found in tobacco plants. It acts as an agonist at nicotinic acetylcholine receptors, leading to various physiological effects, including increased heart rate and blood pressure. [, ]

    Relevance: Research has explored the antagonistic relationship between physostigmine salicylate and nicotine in modulating acetylcholine's effects on blood pressure. Studies have shown that nicotine can reverse the pressor effects of acetylcholine in the presence of physostigmine salicylate, highlighting the complex interplay between these compounds in the autonomic nervous system. [, ]

Scopolamine Hydrobromide

    Compound Description: Scopolamine hydrobromide is a muscarinic antagonist used to prevent nausea and vomiting associated with motion sickness and surgery. [, ]

    Relevance: Scopolamine hydrobromide has been investigated in conjunction with physostigmine salicylate in pre-treatment regimens for organophosphate poisoning. Research suggests that the combination provides protection against sarin toxicity, highlighting the potential for combining cholinergic modulators for therapeutic purposes. [, ]

Overview

Physostigmine salicylate is a reversible inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. This compound is derived from physostigmine, which was first synthesized in 1935 by Percy Lavon Julian and Josef Pikl. Physostigmine salicylate is primarily used in medical settings for its ability to treat conditions such as glaucoma and anticholinergic toxicity. It is known for its ability to cross the blood-brain barrier, making it effective for central nervous system effects .

Source and Classification

Physostigmine salicylate is classified as a small molecule drug and belongs to the category of cholinesterase inhibitors. It is specifically utilized in clinical settings due to its pharmacological properties that enhance cholinergic transmission by preventing the hydrolysis of acetylcholine . The compound is available under various trade names, including Antilirium, and is recognized for its rapid absorption and effectiveness when applied topically or administered systemically .

Synthesis Analysis

Methods and Technical Details

The synthesis of physostigmine salicylate involves several complex steps due to the presence of two stereocenters in its structure. The initial total synthesis was achieved by Julian and Pikl, who focused on preparing key intermediates that could be converted into physostigmine .

Recent synthetic approaches have included:

  • Total Synthesis: Various methods have been developed since the original synthesis, with some focusing on improving yields and selectivity for specific enantiomers. For instance, palladium-catalyzed reactions have been employed to enhance the reduction processes involved in creating the necessary carbamate structure .
  • Biosynthesis: There are proposals suggesting that physostigmine may be biosynthesized from tryptamine through methylation and subsequent heterocyclization catalyzed by unknown enzymes .
Molecular Structure Analysis

Structure and Data

Physostigmine salicylate has a molecular formula of C22H27N3O5C_{22}H_{27}N_{3}O_{5} with a molecular weight of approximately 401.47 g/mol. The IUPAC name for physostigmine salicylate is (3aS,8aR)-1,3a,8-trimethyl-1H,2H,3H,3aH,8H-pyrrolo[2,3-b]indol-5-yl N-methylcarbamate .

The compound features a complex structure with multiple functional groups that contribute to its pharmacological activity. The presence of a carbamate moiety is critical for its function as an acetylcholinesterase inhibitor.

Chemical Reactions Analysis

Reactions and Technical Details

Physostigmine salicylate undergoes hydrolysis in aqueous environments, which can affect its stability and bioavailability. The primary reaction involves the breakdown of acetylcholine at synaptic sites due to the inhibition of acetylcholinesterase .

Key reactions include:

  • Hydrolysis: The carbamate group can hydrolyze under physiological conditions, leading to the formation of eseroline, which may exhibit neurotoxic properties if accumulated .
  • Interaction with Acetylcholine: By inhibiting acetylcholinesterase, physostigmine salicylate increases acetylcholine levels at synapses, enhancing cholinergic signaling .
Mechanism of Action

Process and Data

The mechanism of action of physostigmine salicylate involves reversible inhibition of acetylcholinesterase. By binding to the active site of this enzyme, physostigmine prevents the breakdown of acetylcholine, leading to increased concentrations of this neurotransmitter at cholinergic synapses .

This increase in acetylcholine enhances stimulation at both nicotinic and muscarinic receptors, resulting in various physiological effects such as improved muscle contraction and increased secretory activity from glands.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Physostigmine salicylate exhibits several notable physical and chemical properties:

  • State: Solid
  • Melting Point: Approximately 105.5 °C
  • Solubility: Highly soluble in water (7760 mg/L)
  • LogP: 1.58 (indicating moderate lipophilicity)
  • pKa: 6.12 (suggesting it can exist in both protonated and deprotonated forms depending on pH) .

These properties contribute to its pharmacokinetics and therapeutic efficacy.

Applications

Scientific Uses

Physostigmine salicylate is primarily utilized in medical applications such as:

  • Treatment of Glaucoma: By increasing aqueous humor outflow, it helps reduce intraocular pressure.
  • Reversal of Anticholinergic Toxicity: It is effective in treating overdoses from anticholinergic drugs like atropine.
  • Cognitive Enhancement: Research has explored its potential benefits in improving memory function among patients with Alzheimer's disease due to its ability to increase central nervous system acetylcholine levels .
Historical Context and Ethnopharmacological Origins

Botanical Source: Physostigma venenosum and Traditional Uses in West Africa

Physostigma venenosum Balfour (family Fabaceae), commonly known as the Calabar bean or "esere," is a perennial climbing plant endemic to West Africa’s coastal regions, particularly Nigeria’s Old Calabar region (now Cross River State). The plant grows up to 15 meters in height, featuring woody stems, pinnately trifoliate leaves, and pendulous racemes of purple flowers. Its seed pods contain 2–3 dark brown, kidney-shaped seeds ("beans") measuring ~2.5 cm long, which ripen abundantly during the June–September rainy season [5] [8] [10].

The Efik and Ibibio peoples historically used these beans as a judicial "ordeal poison" in trials of witchcraft or criminal accusations. Suspected individuals were forced to ingest a macerated aqueous extract of the beans. Survival (typically through vomiting within 30 minutes) signified innocence, while death confirmed guilt—a practice termed "esere" or "chopping nut" ritual. This ritual depended on the bean’s extreme toxicity, with 2–3 beans often proving lethal due to respiratory paralysis [5] [8] [10]. European missionaries first documented this practice in 1840, noting its role in sociocultural governance [9] [10].

Table 1: Botanical and Ethnographic Profile of Physostigma venenosum

CharacteristicDescription
Native RegionWest Africa (Nigeria: Cross River, Akwa Ibom States)
Plant HabitPerennial climber, stems to 15 m, stem base ~5 cm diameter
Seed Pods~15 cm long, containing 2–3 seeds
SeedsKidney-shaped, dark brown, ~2.5 cm long, extremely hard shell
Traditional UseOrdeal poison ("esere") in judicial trials
Toxic PrincipleAlkaloids, primarily physostigmine (eserine)

Early Pharmacological Discoveries: Isolation of Eserine and Initial Medical Applications

The Calabar bean entered Western scientific consciousness through Scottish botanist William Freeman Daniell’s 1846 report to the Ethnological Society. By 1855, Robert Christison (University of Edinburgh) conducted pioneering toxicological studies, including a near-fatal self-administration of a quarter bean. He reported intense torpidity, muscle twitching, and cardiac arrhythmia, recovering only after forced vomiting [9].

In 1864, German chemists Jobst and Hesse isolated the primary alkaloid as crystalline "physostigmine" (later synonymized with "eserine"). Concurrently, Thomas Fraser—Christison’s successor—extracted an amorphous alkaloid concentrate ("eserina") and characterized its physiological actions:

  • Pupillary constriction (miosis) via muscarinic stimulation
  • Antagonism of atropine’s effects on heart rate and pupil dilation
  • Stimulation of intestinal/glandular activity and peripheral vasodilation [1] [6] [9]

Fraser’s discovery of physostigmine’s atropine-antagonism directly enabled its first medical application. In 1864, ophthalmologist Douglas Argyll Robertson utilized physostigmine to reverse atropine-induced mydriasis, establishing its role as a miotic agent [9]. By 1876, Ludwig Laqueur demonstrated its intraocular pressure-lowering effects in glaucoma, using self-experimentation to refine therapeutic protocols [1] [6].

Table 2: Key Researchers in the Early Study of Physostigmine

ResearcherContributionYear
Robert ChristisonFirst systematic toxicology studies; self-administration experiments1855
Jobst & HesseIsolation of crystalline physostigmine (eserine)1864
Thomas FraserCharacterized antagonism to atropine; proposed ophthalmic applications1864–67
Argyll RobertsonClinical use for reversing atropine-induced mydriasis1864
Ludwig LaqueurEstablished efficacy in glaucoma treatment1876

Evolution from "Ordeal Poison" to Therapeutic Agent

The transformation of Calabar bean from a ritual poison to a pharmaceutical agent involved three key developments:

  • Scientific Validation of Traditional Knowledge: Fraser’s pharmacological studies (1864–1867) systematically explained the bean’s lethal mechanism: cholinesterase inhibition leading to acetylcholine accumulation, causing respiratory paralysis. His work also rationalized the ordeal’s variable outcomes—rapid ingestion often induced vomiting (sparing the accused), while cautious sipping enabled lethal absorption [5] [9].

  • Mechanism-Driven Therapeutic Innovation: Fraser’s discovery that physostigmine countered atropine’s effects revolutionized toxicology. By 1880, physostigmine salicylate—a stabilized salt formulation—was adopted clinically to treat atropine poisoning, scopolamine overdose, and diphenhydramine toxicity [6] [10]. Its ability to cross the blood-brain barrier made it uniquely effective for central anticholinergic syndrome [1] [10].

  • Foundational Role in Neuropharmacology: Otto Loewi’s 1926 demonstration that physostigmine prevented acetylcholine hydrolysis ("vagusstoff") in frog hearts was pivotal. This confirmed acetylcholine as a neurotransmitter and physostigmine as the first reversible acetylcholinesterase inhibitor, catalyzing neurochemical research [9]. By the 1930s, Percy Julian’s total synthesis of physostigmine (a U.S. National Historic Chemical Landmark) enabled scaled production, cementing its therapeutic legitimacy [4] [9].

Properties

CAS Number

57-64-7

Product Name

Physostigmine salicylate

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;2-hydroxybenzoic acid

Molecular Formula

C15H21N3O2.C7H6O3
C22H27N3O5

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C15H21N3O2.C7H6O3/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;8-6-4-2-1-3-5(6)7(9)10/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1-4,8H,(H,9,10)/t13-,15+;/m1./s1

InChI Key

HZOTZTANVBDFOF-PBCQUBLHSA-N

SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O

Synonyms

2-Hydroxybenzoic Acid compd. with (3aS,8aR)-1,2,3,3a,8,8a-Hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-yl methylcarbamate; , 2-Hydroxybenzoic acid, compd. with (3aS-cis)-1,2,3,3a,8,8a-Hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-yl methylcarbam

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.